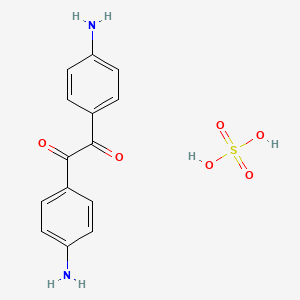
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid is a chemical compound with the molecular formula C14H12N2O2. It is commonly used in laboratory settings and the manufacture of chemical compounds . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-aminophenyl)ethane-1,2-dione can be achieved through various methods. One common approach involves the bromination reaction of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine . Another method includes the addition of 4,4’-dihydroxydiphenylmethane and 1,2-bis(4-pyridyl)ethane to a methanol-water solution, which is then allowed to stand at room temperature to form crystals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
1,2-Bis(4-aminophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents like hydrogen gas for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, bromination can produce dibromo derivatives, while reduction can yield different amine compounds.
科学研究应用
1,2-Bis(4-aminophenyl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of 1,2-Bis(4-aminophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
1,2-Bis(4-aminophenyl)ethane: A structurally similar compound with different functional groups.
4,4’-Diaminobibenzyl: Another similar compound with variations in its molecular structure.
Uniqueness
1,2-Bis(4-aminophenyl)ethane-1,2-dione stands out due to its unique combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
62902-07-2 |
|---|---|
分子式 |
C14H14N2O6S |
分子量 |
338.34 g/mol |
IUPAC 名称 |
1,2-bis(4-aminophenyl)ethane-1,2-dione;sulfuric acid |
InChI |
InChI=1S/C14H12N2O2.H2O4S/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;1-5(2,3)4/h1-8H,15-16H2;(H2,1,2,3,4) |
InChI 键 |
NDMUSOFIOWRQEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


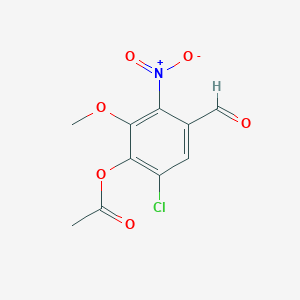
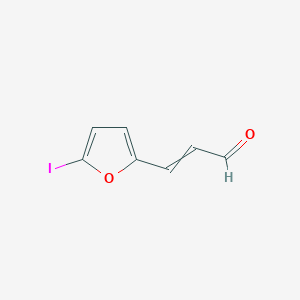
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
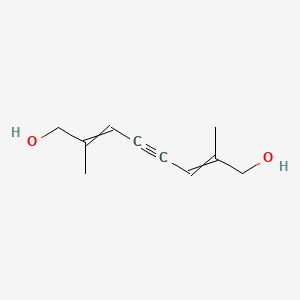
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
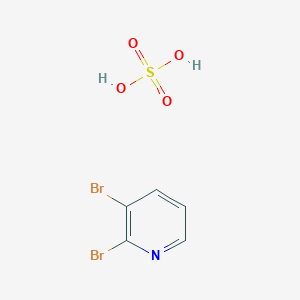
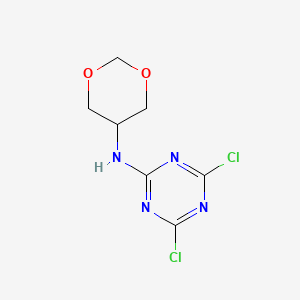
![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
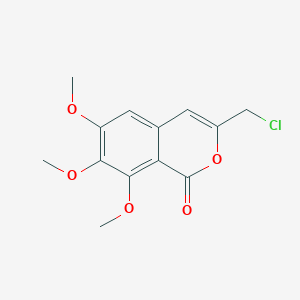
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
